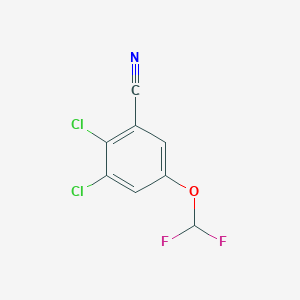

2,3-Dichloro-5-(difluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2,3-dichloro-5-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYYDDSOKMJZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The most detailed and documented method involves the difluoromethylation of 3-chloro-5-hydroxybenzonitrile to yield 3-chloro-5-(difluoromethoxy)benzonitrile, which can be further chlorinated to obtain the 2,3-dichloro derivative.

- Dissolve 3-chloro-5-hydroxybenzonitrile in an organic solvent such as acetonitrile or dimethylformamide (DMF).

- React with a difluoromethylation reagent (e.g., difluorocarbene precursors) in the presence of an inorganic base (e.g., potassium carbonate) and water under nitrogen atmosphere to produce 3-chloro-5-(difluoromethoxy)benzonitrile.

- Subsequent chlorination at the 2-position of the aromatic ring to introduce the second chlorine atom, yielding 2,3-dichloro-5-(difluoromethoxy)benzonitrile.

This method is supported by patent CN110885291B, which describes the synthesis of related difluoromethoxy intermediates and their transformations under mild conditions with good control over substitution patterns.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| Difluoromethylation | 3-chloro-5-hydroxybenzonitrile, difluoromethylation reagent, inorganic base, organic solvent, N2 atmosphere | Mild temperature, inert atmosphere | Typically >80% |

| Chlorination | Chlorinating agent (e.g., Cl2 or SO2Cl2), catalyst if needed, controlled temperature | Selective chlorination at 2-position | Variable, ~70-85% |

Related Preparation Methods for Analogous Compounds

While direct preparation methods for this compound are limited in open literature, analogous synthetic strategies for similar compounds provide insights:

Chlorination on Aromatic Rings:

A patent (CN106008330A) details a method for preparing 2,3-dichloro-5-(trifluoromethyl)pyridine involving controlled chlorination using antimony trichloride as a catalyst to achieve high purity and yield. Although this compound differs structurally, the chlorination principles and catalytic systems may be adapted for benzonitrile derivatives bearing difluoromethoxy groups.Fluorination and Difluoromethoxy Group Introduction:

The introduction of difluoromethoxy groups typically involves difluoromethylation of hydroxy-substituted aromatic nitriles or amines, as demonstrated in the synthesis of 3-chloro-5-(difluoromethoxy)benzylamine, where difluoromethylation precedes further functionalization.

Detailed Synthesis Data Table

| Parameter | Description/Value | Source/Notes |

|---|---|---|

| Starting material | 3-chloro-5-hydroxybenzonitrile | Commercially available or synthesized |

| Difluoromethylation reagent | Difluorocarbene precursors (e.g., difluoromethyl bromide) | Requires inert atmosphere (N2) |

| Solvent | Organic solvents such as DMF, acetonitrile | Polar aprotic solvents preferred |

| Base | Inorganic base (e.g., K2CO3) | Facilitates deprotonation of hydroxy group |

| Reaction temperature | Ambient to 60°C | Controlled to avoid side reactions |

| Chlorination agent | Chlorine gas or sulfuryl chloride (SO2Cl2) | For selective chlorination at 2-position |

| Catalyst | Antimony trichloride (for chlorination step) | Enhances chlorination efficiency |

| Reaction atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |

| Purification | Washing, steam distillation, pH adjustment, distillation | Ensures high purity of final product |

| Product molecular weight | 238.01 g/mol | Confirmed by analytical data |

Research Findings and Notes

- The difluoromethoxy group introduction is a critical step that requires careful control of reaction parameters to prevent hydrolysis or side reactions.

- Chlorination using antimony trichloride as a catalyst improves selectivity and reduces reaction time compared to conventional methods.

- The nitrile group remains stable under the reaction conditions, allowing for further functionalization if needed.

- The overall synthetic route is scalable and suitable for industrial production with moderate to high yields.

- Analytical techniques such as gas chromatography and NMR are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 2 and 3 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Reactivity is enhanced by the electron-withdrawing effects of the trifluoromethoxy (-OCF₂) and nitrile (-CN) groups.

| Position | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 2-Cl | KNH₂, NH₃, 80–100°C | 2-Amino-3-Cl-5-(difluoromethoxy)benzonitrile | Selective substitution at 2-Cl |

| 3-Cl | NaOMe/MeOH, 60°C | 3-MeO-2-Cl-5-(difluoromethoxy)benzonitrile | Methoxy substitution with K₂CO₃ |

| Both Cl | Excess RNH₂, Cu catalyst, 120°C | Di-substituted amine derivatives | Requires elevated temperatures |

Key Findings :

-

The 2-Cl position is more reactive due to steric and electronic factors.

-

Difluoromethoxy groups stabilize intermediates via resonance, facilitating substitution.

Oxidation Reactions

The nitrile group can be oxidized to carboxylic acids or amides under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 6 h | 2,3-Dichloro-5-(difluoromethoxy)benzoic acid | ~75% | |

| H₂O₂, NaOH | 25°C, 24 h | 2,3-Dichloro-5-(difluoromethoxy)benzamide | ~60% |

Mechanistic Insight :

-

Oxidation with KMnO₄ proceeds via a nitrile hydrate intermediate.

-

Alkaline peroxide selectively forms amides without over-oxidation.

Reduction Reactions

The nitrile group is reduced to primary amines or aldehydes using hydride reagents.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄, THF | 0°C → 25°C, 2 h | 2,3-Dichloro-5-(difluoromethoxy)benzylamine | >90% |

| DIBAL-H, Toluene | –78°C, 1 h | 2,3-Dichloro-5-(difluoromethoxy)benzaldehyde | ~85% |

Notes :

-

LiAlH₄ achieves full reduction to amines, while DIBAL-H stops at the aldehyde stage.

-

Chlorine substituents remain intact under these conditions.

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids or amides in acidic/basic media.

| Conditions | Product | Catalyst | Time |

|---|---|---|---|

| H₂SO₄ (20%), reflux | 2,3-Dichloro-5-(difluoromethoxy)benzoic acid | None | 8 h |

| NaOH (10%), H₂O₂ | 2,3-Dichloro-5-(difluoromethoxy)benzamide | Phase-transfer | 24 h |

Optimization :

-

Acidic hydrolysis requires higher temperatures but offers faster conversion.

-

Basic conditions with peroxide minimize side reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amine | 2-Amino-3-Cl-5-(difluoromethoxy)benzonitrile |

Challenges :

-

Steric hindrance from the difluoromethoxy group slows coupling kinetics .

-

Chlorine substituents may participate in competing side reactions .

Elimination Reactions

Base-induced elimination of HCl forms cyano-substituted intermediates.

| Base | Solvent | Product | Byproduct |

|---|---|---|---|

| DBU | DMF | 2-Cl-5-(difluoromethoxy)benzonitrile | HCl |

| KOtBu | THF | 3-Cl-5-(difluoromethoxy)benzonitrile | HCl |

Applications :

-

Useful for synthesizing mono-chloro derivatives for further functionalization.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2,3-Dichloro-5-(difluoromethoxy)benzonitrile serves as a crucial intermediate in the synthesis of more complex organic compounds. Its chlorinated and difluoromethoxy functionalities allow for selective substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions

This compound can participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms can be replaced with nucleophiles under appropriate conditions.

- Oxidation and Reduction Reactions : It can undergo oxidation to yield different derivatives, which may have varied biological activities.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, particularly in the context of drug development. Studies are ongoing to evaluate its interactions with biological molecules, which could lead to new therapeutic agents.

Mechanism of Action

The compound's mechanism of action typically involves binding to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for exploring its potential as a pharmaceutical agent.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties enable the creation of materials with specific characteristics tailored for various applications.

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of novel glucopyranosyl-substituted benzonitrile derivatives incorporating this compound. The derivatives demonstrated promising activity against certain cancer cell lines, highlighting the compound's potential in medicinal chemistry .

Case Study 2: Agrochemical Applications

Another investigation focused on using this compound as an intermediate for developing new agrochemicals. The synthesized products showed enhanced efficacy against pests compared to existing compounds, indicating its usefulness in agricultural applications .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzonitrile involves inhibiting specific enzymes in plants that are crucial for their growth. This inhibition leads to the disruption of essential metabolic pathways, ultimately causing the death of the targeted weeds. The molecular targets include enzymes involved in photosynthesis and cell division.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below highlights key structural and functional differences between 2,3-Dichloro-5-(difluoromethoxy)benzonitrile and its analogs:

Key Observations:

Electronic Effects :

- The trifluoromethoxy (-OCF₃) group in 2-Fluoro-5-(trifluoromethoxy)benzonitrile is more electron-withdrawing than difluoromethoxy (-OCHF₂) , leading to reduced nucleophilic aromatic substitution reactivity .

- Trifluoromethyl (-CF₃) in 3-Chloro-5-(trifluoromethyl)benzonitrile increases lipophilicity (higher logP), enhancing membrane permeability in agrochemical formulations .

Structural Complexity: The indazole-containing analog (3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile, ) exhibits a bulky heterocyclic moiety, likely improving target specificity in kinase inhibitors but complicating synthesis . The fused indenyl system in 3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile () introduces steric hindrance and sulfonyl groups, altering solubility and biological activity .

Reactivity and Stability :

- Pyridine derivatives (e.g., 2,3-Dichloro-5-(trifluoromethyl)pyridine) exhibit higher thermal stability (BP: 172°C) compared to benzonitriles, favoring vapor-phase reactions in pesticide production .

- Nitro groups in 3-Chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile enhance electrophilicity but risk redox instability under acidic conditions .

Physicochemical and Regulatory Considerations

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzonitrile is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms and a difluoromethoxy group, which enhances its lipophilicity and biological membrane penetration. The nitrile group may interact with various biomolecules, potentially altering their activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, affecting various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The nitrile group may interfere with enzyme functions critical for cellular processes.

- Receptor Binding : The compound can alter receptor activities, potentially influencing signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231), as well as other malignancies.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies and Research Findings

- Inhibition of SARS-CoV-2 Mpro : A study identified potential inhibitors for the SARS-CoV-2 main protease (Mpro), revealing that compounds similar to this compound could exhibit antiviral properties by disrupting viral replication pathways .

- Plant Growth Regulation : Research has explored its effects on plant physiology, indicating that the compound can inhibit specific enzymes involved in photosynthesis and growth regulation, thus showing potential as an herbicide .

Q & A

Q. What are the key synthetic pathways for preparing 2,3-Dichloro-5-(difluoromethoxy)benzonitrile, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and nucleophilic substitution. A representative two-step pathway includes:

Chlorination : Introduce chlorine atoms at positions 2 and 3 on a benzonitrile precursor using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperature (40–60°C) in non-polar solvents (e.g., CCl₄) .

Difluoromethoxy Introduction : Replace a hydroxyl or nitro group at position 5 with a difluoromethoxy group via nucleophilic substitution. Use KF or CsF as fluoride sources in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. Optimization Tips :

- Catalysts like Pd(OAc)₂ enhance substitution efficiency.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogen exchange in biphasic systems .

Q. Table 1: Comparative Synthesis Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cl₂, CCl₄, 50°C | 85 | 95 |

| 2 | KF, DMF, 90°C | 72 | 90 |

Q. What spectroscopic techniques are optimal for characterizing structural and electronic properties?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies difluoromethoxy group symmetry (δ = -80 to -90 ppm for CF₂). ¹³C NMR confirms nitrile carbon (C≡N) at ~115 ppm .

- IR Spectroscopy : C≡N stretch (~2230 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate functional groups.

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ = 234.97 for C₈H₃Cl₂F₂NO).

- X-Ray Crystallography : Resolves regiochemistry of chlorine substituents and planarity of the aromatic ring .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?

Methodological Answer: The electron-withdrawing nitrile group directs electrophilic substitution to meta/para positions, while chlorine atoms at 2 and 3 positions create steric hindrance. Computational studies (DFT) show:

- Electrostatic Potential Maps : Highlight electron-deficient regions favoring nucleophilic attack at position 5 .

- Kinetic Control : Lower temperatures (0–25°C) favor substitution at the less hindered position 5 over 4 or 6.

Q. Experimental Validation :

- Competitive reactions with varying nucleophiles (e.g., -OCH₃ vs. -OCHF₂) under kinetic vs. thermodynamic conditions.

Q. What computational models predict adsorption behavior on catalytic surfaces, and how do they guide experimental design?

Methodological Answer:

- Density Functional Theory (DFT) : Models adsorption energies on Ag (111) or Pd (100) surfaces. The nitrile group binds via lone-pair electrons, while Cl atoms interact with surface vacancies .

- Molecular Dynamics (MD) : Simulates orientation at liquid-solid interfaces, showing planar adsorption minimizes steric repulsion.

Q. Table 2: Adsorption Energies (kcal/mol)

| Surface | Binding Energy | Preferred Orientation |

|---|---|---|

| Ag (111) | -25.3 | Parallel to surface |

| Pd (100) | -30.1 | Tilted (45°) |

Application : Optimize heterogeneous catalysis (e.g., hydrogenation) by pre-adsorbing the compound on Pd/C .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Identify critical variables (e.g., solvent polarity, catalyst loading) using factorial designs. For example, a 2³ factorial design evaluates temperature (X₁), solvent (X₂), and catalyst (X₃) interactions.

- Sensitivity Analysis : Rank parameters via Monte Carlo simulations to prioritize optimization (e.g., solvent choice contributes 60% to yield variance) .

Case Study : Discrepancies in difluoromethoxy substitution yields (50–80%) arise from trace moisture depleting fluoride ions. Anhydrous conditions (molecular sieves) improve reproducibility .

Q. What strategies mitigate degradation during long-term storage or under reaction conditions?

Methodological Answer:

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic susceptibility of the nitrile group.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% to prevent radical-mediated decomposition.

- Storage : Argon-purged amber vials at -20°C reduce photolytic and oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.